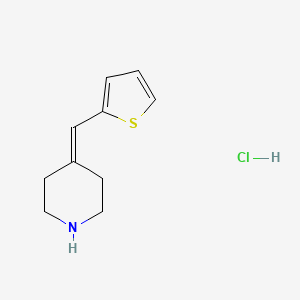

4-(Thiophen-2-ylmethylene)piperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

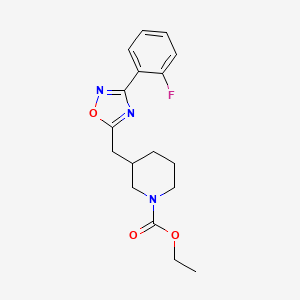

説明

“4-(Thiophen-2-ylmethylene)piperidine hydrochloride” is a chemical compound with the molecular formula C10H14ClNS . Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives, like our compound of interest, often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

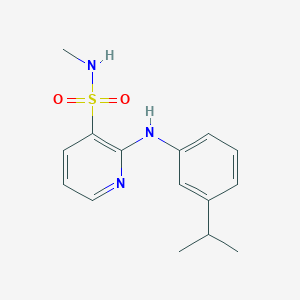

The molecular structure of “4-(Thiophen-2-ylmethylene)piperidine hydrochloride” consists of a thiophene ring attached to a piperidine ring via a methylene bridge . The thiophene ring is a five-membered heterocycle containing four carbon atoms and one sulfur atom . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .科学的研究の応用

Antiproliferative Studies

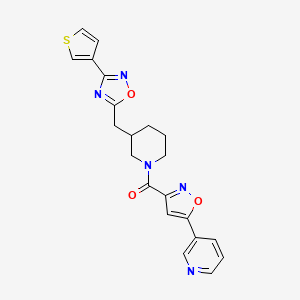

Novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives exhibit significant antiproliferative activity against various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7, showing potential as cancer therapeutics. These compounds, through MTT assay, demonstrated up to 90% growth inhibitory effects on T-47D, HeLa, and MCF-7 and 80% on HepG2, compared with the standard drug paclitaxel, indicating their efficacy and potential in cancer treatment strategies (Harishkumar, Nd, & Sm, 2018).

Corrosion Inhibition

A synthesized thiophene Schiff base compound was evaluated for its efficiency as a corrosion inhibitor on mild steel X52 in hydrochloric and sulfuric acid solutions. The study found that the compound is an efficient corrosion inhibitor, with its efficacy increasing with concentration. The adsorption of this compound on the mild steel surface adheres to Langmuir’s isotherm, offering insights into the development of new corrosion inhibitors (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Fluorescent Sensors for Metal Ions

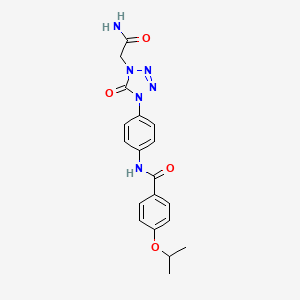

Hydrazide-based fluorescent probes incorporating thiophene and piperidine hydrochloride structures demonstrated high sensitivity and selectivity for Cu2+ and Hg2+ in aqueous solutions. These sensors showed different emission characteristics and color changes upon metal ion detection, providing a promising approach for sensitive and selective detection of these ions with potential applications in environmental monitoring and biomedical diagnostics (Wang, Zhao, Guo, Pei, & Zhang, 2014).

Electronic Structure and Molecular Interactions

Research on 6-oxopiperidine-2-carboxylic acid derivatives highlighted their electronic structure, synthesis, and the presence of O-H...O and C-H...O interactions in their crystalline forms. These compounds exhibit two- and three-dimensional networks in their crystal structures, facilitated by a combination of strong hydrogen bonds and weak interactions, offering insights into the design of new molecules with desired physical and chemical properties (Vrabel, Sivý, Šafár̆, & Marchalin, 2014).

将来の方向性

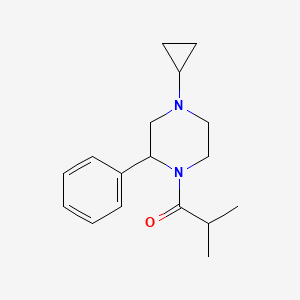

The development of fast and cost-effective methods for the synthesis of substituted piperidines, like “4-(Thiophen-2-ylmethylene)piperidine hydrochloride”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field. Future research may focus on exploring the biological activities of these compounds and their potential applications in drug design .

特性

IUPAC Name |

4-(thiophen-2-ylmethylidene)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS.ClH/c1-2-10(12-7-1)8-9-3-5-11-6-4-9;/h1-2,7-8,11H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGKBSZRZFDVHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=CC2=CC=CS2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Thiophen-2-ylmethylene)piperidine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2807837.png)

![N-(3,4-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2807842.png)

![8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2807846.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2807847.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807851.png)

![1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2807852.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2807855.png)